rac Viloxazine-d5 Hydrochloride is a deuterium-labeled derivative of rac Viloxazine Hydrochloride, a compound primarily utilized in scientific research. The molecular formula for rac Viloxazine-d5 Hydrochloride is , with a molecular weight of approximately 278.79 g/mol. This compound serves as a stable isotope-labeled standard, facilitating various studies in pharmacokinetics and metabolic pathways.
rac Viloxazine-d5 Hydrochloride is classified under stable isotope-labeled compounds, which are essential in analytical chemistry for tracing and studying reaction mechanisms. It is particularly relevant in the fields of pharmacology and biochemistry due to its role as a selective norepinephrine reuptake inhibitor, influencing neurotransmitter levels in the brain.
The synthesis of rac Viloxazine-d5 Hydrochloride involves the incorporation of deuterium into the Viloxazine molecule. The process typically begins with a precursor compound that undergoes multiple chemical reactions to introduce deuterium atoms selectively. Key steps include:
Industrial methods for synthesizing this compound focus on optimizing yield and purity, employing specialized equipment to handle deuterium gas safely.
The molecular structure of rac Viloxazine-d5 Hydrochloride can be represented with the following details:
CCOC1=CC=CC=C1OC[C@@H]2CNCCO2.Cl
HJOCKFVCMLCPTP-HEBYHJGDSA-N
rac Viloxazine-d5 Hydrochloride is capable of undergoing several types of chemical reactions:
The products formed from these reactions depend on specific conditions and reagents used, such as hydroxylated derivatives from oxidation or various analogs from reduction processes.
The mechanism by which rac Viloxazine-d5 Hydrochloride exerts its effects primarily involves modulation of neurotransmitter levels in the brain:
rac Viloxazine-d5 Hydrochloride has diverse applications across several scientific domains:
CAS No.: 21900-52-7
CAS No.: 354-03-0
CAS No.: 141781-17-1
CAS No.: 2514-52-5